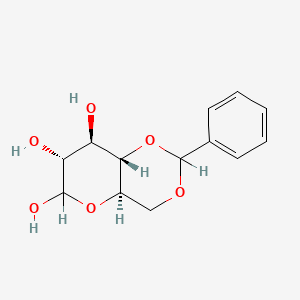

4,6-O-Benzylidene-D-glucopyranose

Vue d'ensemble

Description

4,6-O-Benzylidene-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des glucosides de galloyl

Le 4,6-O-benzylidène-D-glucopyranose est utilisé dans la synthèse des glucosides de galloyl {svg_1}. Ces composés présentent des motifs de substitution variés avec deux ou trois groupes galloyl. Ils sont synthétisés à partir de D-glucose et d'acide gallique, des produits de départ disponibles dans le commerce et peu coûteux {svg_2}.

Activité antitumorale

Les glucosides de galloyl synthétisés à partir du 4,6-O-benzylidène-D-glucopyranose ont montré une activité antitumorale significative {svg_3}. Dans le test MTT in vitro, ces composés ont inhibé les cellules cancéreuses humaines K562, HL-60 et HeLa avec des taux d'inhibition allant de 64,2% à 92,9% à 100 μg/mL {svg_4}. Leurs valeurs de CI50 ont été déterminées comme étant variables de 17,2 à 124,7 μM sur les trois lignées cellulaires cancéreuses humaines testées {svg_5}.

Activité antitumorale in vivo

L'activité antitumorale in vivo des glucosides de galloyl synthétisés à partir du 4,6-O-benzylidène-D-glucopyranose a également été détectée chez des souris Kunming porteuses de tumeurs sarcomateuses murines S180 {svg_6}.

Intermédiaire pharmaceutique

Le 4,6-O-benzylidène-D-glucopyranose est utilisé comme intermédiaire important dans la préparation de différents sucres {svg_7}. Il est également utilisé dans la recherche chimique et pharmaceutique et comme réactif {svg_8}.

Bloc de construction chiral

Le 4,6-O-benzylidène-D-glucopyranose est utilisé comme bloc de construction chiral {svg_9}. Les blocs de construction chiraux sont importants dans la synthèse de composés énantiomériquement purs, qui sont d'une grande importance dans les produits pharmaceutiques.

Préparation du sel de sodium anomère

Le 4,6-O-benzylidène-D-glucopyranose est utilisé dans la préparation de son sel de sodium anomère {svg_10}. Ce composé possède des propriétés uniques et peut être utilisé dans diverses réactions chimiques {svg_11}.

Mécanisme D'action

Target of Action

4,6-O-Benzylidene-D-glucopyranose is a chiral building block and an important intermediate in the preparation of various sugars . It is used by researchers in the field of synthetic carbohydrate chemistry .

Mode of Action

It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

As a useful intermediate for the synthesis of carbohydrates , it can be inferred that it plays a role in the synthesis and modification of carbohydrate structures.

Result of Action

Given its role as an intermediate in the synthesis of carbohydrates , it can be inferred that it contributes to the formation of various carbohydrate structures.

Action Environment

Activité Biologique

4,6-O-Benzylidene-D-glucopyranose (BG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in oncology. This article provides an in-depth analysis of its biological effects, including anti-tumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is derived from D-glucose and features a benzylidene acetal functional group. Its molecular formula is CHO, and it exhibits unique properties that contribute to its biological activity.

Synthesis of this compound

The synthesis of BG typically involves the reaction of D-glucose with benzaldehyde under acidic conditions. A notable method involves using p-toluenesulfonic acid (pTSA) as a catalyst in dimethylformamide (DMF) at elevated temperatures . This method not only yields BG but also allows for the preparation of related compounds that may exhibit similar biological activities.

Anti-Tumor Activity

One of the most significant findings regarding BG is its anti-tumor activity. A clinical study involving 24 patients with various types of cancer demonstrated that BG elicited responses in 10 patients (41.7%). The types of cancer included:

- Primary Lung Cancer : 11 cases

- Metastatic Lung Cancer : 4 cases

- Gastric Cancer : 5 cases

- Other Cancers : Sigmoid colon, liver, pancreas, and prostate cancers

Among these patients, two achieved complete responses . The treatment regimen involved intravenous infusions of BG at a total mean dose of 392.6 g over two months, with no observed toxic effects at these doses. Histological examinations revealed complete necrotic liquefaction of tumors without damaging surrounding tissues in several cases .

The precise mechanisms by which BG exerts its anti-tumor effects are still under investigation. However, it is hypothesized that BG may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Sample Size | Cancer Types | Response Rate | Notable Outcomes |

|---|---|---|---|---|

| Study 1 | 24 patients | Lung, gastric, colon, liver, pancreas | 41.7% | Two complete responses observed |

| Study 2 | In vitro assays | K562, HL-60, HeLa cells | Inhibition rates: 64.2% - 92.9% at 100 μg/mL | IC50 values ranged from 17.2 to 124.7 μM |

Additional Biological Activities

Beyond its anti-tumor properties, BG has been studied for other biological activities:

Propriétés

IUPAC Name |

(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRUCXBTYDAQK-SFZUHQLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-16-1 | |

| Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of 4,6-O-Benzylidene-D-glucopyranose?

A1: this compound is a cyclic acetal derivative of D-glucose.

- Spectroscopic data: While specific spectroscopic data is not provided in the provided abstracts, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. [, , ]

Q2: What are the common synthetic applications of this compound?

A: this compound is frequently employed as a starting material in carbohydrate chemistry. [, , , , , ] It serves as a valuable precursor for synthesizing various carbohydrate derivatives due to the presence of the benzylidene protecting group. This group can be selectively removed, allowing for further modifications at the 4 and 6 positions of the glucose molecule.

Q3: Can you provide an example of a reaction where this compound is a key reactant?

A: One example is the Henry condensation reaction. In one study, this compound reacted with nitroethane and nitropropane. [, ] This reaction led to the formation of diastereomeric α-nitroethyl and α-nitropropyl β-C-glucosides, respectively. These products are important intermediates in the synthesis of C-glycosides, which are valuable compounds in medicinal chemistry.

Q4: How does the presence of the benzylidene group in this compound influence its reactivity?

A: The benzylidene group in this compound serves as a protecting group for the hydroxyl groups at the 4 and 6 positions of the glucose ring. [, , ] This protection is crucial for achieving regioselectivity in subsequent reactions. The benzylidene group can be selectively removed under specific conditions, allowing for further functionalization at the deprotected positions.

Q5: Are there any studies on the interaction of this compound with biological systems?

A: While the provided abstracts focus on the synthetic aspects of this compound, one study explored the interaction of sugar acetals, including this compound, with the human erythrocyte glucose transport system. [] This type of research can offer insights into the potential biological activity and transport mechanisms of carbohydrate derivatives.

Q6: Are there alternative methods for preparing this compound?

A: Yes, researchers have investigated and optimized the preparation methods for this compound and its sodium salt. [] These studies contribute to more efficient and practical synthetic procedures for this important carbohydrate derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.